

A Comparative Guide to the Spectroscopic Analysis of 5-Methyl-1-hexanol

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Compound of Interest

Compound Name: 5-Methyl-1-hexanol

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This guide provides a detailed interpretation of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra for **5-methyl-1-hexanol**. The data presented serves as a benchmark for researchers, enabling clear structural verification and differentiation from isomeric and related compounds. The unique spectral signatures discussed are crucial for confirming the identity and purity of **5-methyl-1-hexanol** in research and development settings.

Molecular Structure and Atom Labeling

For clarity in spectral assignment, the carbon and proton environments of **5-methyl-1-hexanol** are systematically labeled. The structure contains seven distinct carbon environments and seven unique proton environments, with the two terminal methyl groups being chemically equivalent.

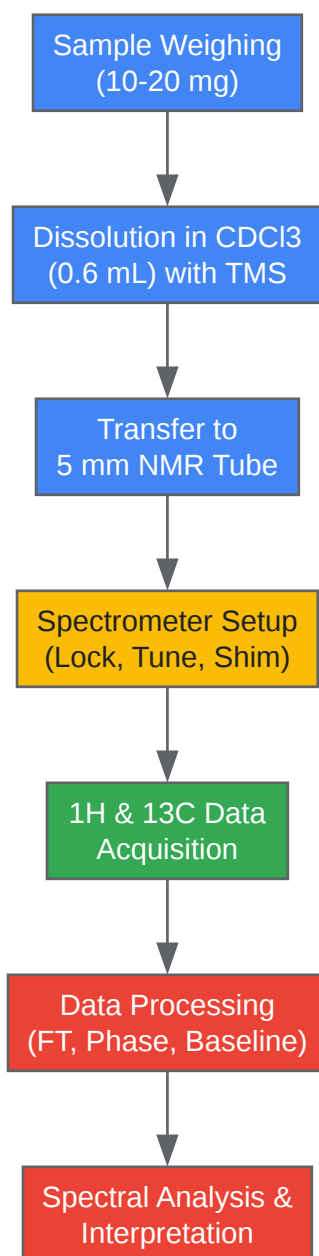
Caption: Labeled structure of **5-Methyl-1-hexanol**.

Experimental Protocol

NMR Sample Preparation and Data Acquisition

A sample of **5-methyl-1-hexanol** (approximately 10-20 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution is transferred to a 5 mm NMR tube.^[1]

^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer at room temperature (25 °C).[2] For quantitative ^{13}C NMR, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (nOe) and allow for accurate integration, though this requires significantly longer acquisition times due to the long relaxation delays needed.[3]



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Caption: Standard workflow for NMR spectral analysis.

Results: ^1H and ^{13}C NMR Data

The acquired NMR data are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Hf	0.88	Doublet (d)	6H	2 x $-\text{CH}_3$
Hc, Hd	1.15-1.25	Multiplet (m)	4H	$-\text{CH}_2-\text{CH}_2-$
Hb	1.55	Quintet (quin)	2H	$\text{CH}_2-\text{CH}_2\text{OH}$
He	1.63	Multiplet (m)	1H	$-\text{CH}(\text{CH}_3)_2$
HOH	~1.7 (variable)	Broad Singlet (br s)	1H	$-\text{OH}$
Ha	3.65	Triplet (t)	2H	$-\text{CH}_2-\text{OH}$

Note: The chemical shift of the hydroxyl proton (HOH) is variable and depends on concentration, temperature, and solvent purity. Its signal can be confirmed by a D_2O shake, which causes the peak to disappear.[\[4\]](#)[\[5\]](#)

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Carbon Label	Chemical Shift (δ , ppm)	Carbon Type
C6, C7	22.6	CH_3
C5	27.9	CH
C3	29.3	CH_2
C2	32.4	CH_2
C4	38.8	CH_2
C1	63.2	CH_2

Comparative Interpretation and Discussion

The ^1H and ^{13}C NMR spectra provide unambiguous evidence for the structure of **5-methyl-1-hexanol**. The key features allow for clear differentiation from its structural isomers.

^1H NMR Spectrum Interpretation

- **Isopropyl Signature (Hf, He):** The most telling feature is the signal for the two equivalent methyl groups (Hf) appearing as a doublet at 0.88 ppm. This doublet, integrating to 6H, arises from coupling to the single adjacent methine proton (He). Correspondingly, the methine proton (He) appears as a complex multiplet at 1.63 ppm, being split by the six Hf protons and the two Hd protons. This distinct doublet-multiplet pattern is a hallmark of a terminal isopropyl group, $-\text{CH}(\text{CH}_3)_2$, and is the primary feature distinguishing this molecule from straight-chain isomers like n-heptanol or isomers with different branching, such as 2-methyl-1-hexanol.
- **Hydroxymethyl Group (Ha, HOH):** The protons on the carbon bearing the hydroxyl group (Ha) are deshielded by the electronegative oxygen atom, resulting in a downfield chemical shift to 3.65 ppm.^[6] This signal appears as a triplet due to coupling with the two adjacent protons on C2 (Hb). The hydroxyl proton itself typically appears as a broad singlet and does not usually couple with adjacent protons due to rapid chemical exchange.^{[5][6]}
- **Methylene Chain (Hb, Hc, Hd):** The remaining three methylene groups appear in the aliphatic region between 1.15 and 1.55 ppm. The C2 protons (Hb) at 1.55 ppm are resolved as a quintet, being split by both the Ha and Hc protons. The signals for Hc and Hd overlap in a complex multiplet.

^{13}C NMR Spectrum Interpretation

The proton-decoupled ^{13}C NMR spectrum shows six distinct signals, confirming the presence of six unique carbon environments, as the two terminal methyl carbons (C6, C7) are chemically equivalent.

- **C1 Carbon:** The carbon bonded to the hydroxyl group (C1) is the most deshielded among the aliphatic carbons, appearing at 63.2 ppm due to the strong electron-withdrawing effect of the oxygen atom.^[6]

- Terminal Methyl Carbons (C6, C7): The equivalent methyl carbons appear furthest upfield at 22.6 ppm, which is characteristic of terminal, unsubstituted sp^3 carbons.
- Aliphatic Chain Carbons (C2-C5): The other carbons of the chain (C2, C3, C4, C5) appear in the range of 27.9 to 38.8 ppm, consistent with a saturated alkyl framework. The unique chemical shift for each confirms the specific branching pattern of the molecule.

In comparison, a straight-chain isomer like n-heptanol would display seven distinct signals in its ^{13}C NMR spectrum, while an isomer like 2-methyl-1-hexanol would exhibit a different set of chemical shifts due to the altered position of the methyl branch.

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